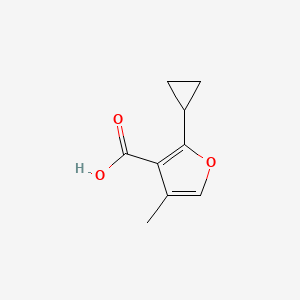

2-Cyclopropyl-4-methylfuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-4-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . This compound is characterized by a furan ring substituted with a cyclopropyl group and a methyl group, along with a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-Cyclopropyl-4-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclopropyl-substituted boronic acid with a furan derivative.

. These methods ensure high purity and consistent quality for use in various applications.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols to form esters. Diazomethane (CH₂N₂) is particularly effective for methylation under mild conditions :

Reaction:

2-Cyclopropyl-4-methylfuran-3-carboxylic acid+CH2N2→Methyl ester+N2↑

Mechanism:

| Conditions | Reagent | Product | Reference |

|---|---|---|---|

| Room temperature | Diazomethane | Methyl 2-cyclopropyl-4-methylfuran-3-carboxylate | |

| Acid catalysis (H₂SO₄) | Methanol | Methyl ester |

Decarboxylation and Rearrangement

The cyclopropane ring influences decarboxylation pathways. At elevated temperatures (120–150°C), the compound undergoes a concerted decarboxylative rearrangement , forming dihydrofuran derivatives :

Reaction:

AcidΔ2-Cyclopropyl-4-methyl-4,5-dihydrofuran+CO2↑

Mechanism:

-

Cyclopropane ring strain facilitates 1,2-bond cleavage, generating an α,β-unsaturated ketene intermediate .

-

Kinetics: First-order dependence on substrate concentration; rate increases in polar solvents (e.g., DMF) .

Key Data:

-

Activation Energy: ~25 kcal/mol (determined via Arrhenius plots) .

-

Solvent Effects: Rate in DMF is 31× faster than in cyclohexane .

Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride, a precursor for amides or anhydrides :

Reaction:

Acid+SOCl2→2-Cyclopropyl-4-methylfuran-3-carbonyl chloride+SO2↑+HCl↑

Conditions:

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in electrophilic additions (e.g., halogenation) and hydrogenolysis :

Halogenation

Reaction with bromine (Br₂) induces ring-opening via radical intermediates :

Reaction:

Acid+Br2→4-Bromo-2-methylfuran-3-carboxylic acid derivative

Conditions:

Hydrogenolysis

Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring, yielding a butenyl-substituted furan :

Reaction:

Acid+H2Pd-C2-Methyl-4-(prop-1-en-1-yl)furan-3-carboxylic acid

Yield: 70–80% at 50–100 psi H₂ .

Nucleophilic Acyl Substitution

The carboxyl group reacts with amines to form amides under standard coupling conditions:

Reaction:

Acid+RNH2DCC/DMAP2-Cyclopropyl-4-methylfuran-3-carboxamide

Conditions:

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antibacterial Properties

Research indicates that compounds related to 2-Cyclopropyl-4-methylfuran-3-carboxylic acid exhibit significant antibacterial activity. The structural characteristics of cyclopropyl-containing carboxylic acids have been linked to enhanced efficacy against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown superior antibacterial action compared to known antibiotics such as nalidixic acid and pipemidic acid, particularly against pathogens like Staphylococcus and Escherichia coli .

Potential as a Drug Candidate

The unique structural features of this compound make it a candidate for further development into novel therapeutic agents. Its ability to interact with bacterial enzymes and disrupt metabolic pathways is under investigation, suggesting that it could serve as a template for designing new antibiotics .

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including esterification and amidation reactions. These transformations are crucial in the production of pharmaceuticals and agrochemicals .

Fragment Coupling Reactions

Recent studies have highlighted the use of carboxylic acids like this compound in fragment coupling reactions, which are essential for synthesizing functionalized cyclopropanes. This method enhances the efficiency of creating complex structures with specific biological activities .

Agricultural Applications

Pesticide Development

The cyclopropyl moiety is known for its role in enhancing the biological activity of pesticide formulations. Research has shown that derivatives of cyclopropanecarboxylic acids can improve the efficacy of herbicides and insecticides by increasing their potency against target pests while reducing the toxicity to non-target organisms .

Feed Additives

There is potential for using compounds like this compound as feed additives in livestock. These compounds may promote growth and improve feed utilization, contributing positively to animal husbandry practices .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 2-Cyclopropyl-4-methylfuran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular targets and pathways. The exact mechanism of action can vary based on the context in which the compound is used.

Comparación Con Compuestos Similares

2-Cyclopropyl-4-methylfuran-3-carboxylic acid can be compared with other similar compounds, such as:

2-Cyclopropyl-4-methyl-3-furancarboxylic acid: A closely related compound with similar structural features.

Cyclopropyl-substituted furan derivatives: These compounds share the cyclopropyl and furan moieties but may differ in other substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Actividad Biológica

2-Cyclopropyl-4-methylfuran-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a furan ring substituted with a cyclopropyl group and a carboxylic acid, which contributes to its chemical reactivity and biological properties. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of cyclopropane carboxylic acids demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the cyclopropyl group is thought to enhance membrane permeability, allowing for increased interaction with microbial targets.

Antiviral Activity

The compound's potential antiviral properties are also noteworthy. Similar furan derivatives have been investigated for their ability to inhibit viral proteases, which are crucial for viral replication . The mechanism often involves the disruption of viral protein processing, thereby hindering the life cycle of viruses such as SARS-CoV-2.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as a non-covalent inhibitor of key enzymes involved in microbial metabolism or viral replication.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity and function.

- Receptor Modulation : There is evidence suggesting that similar compounds can modulate receptor activity, influencing cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluating various cyclopropane carboxylic acids found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.

- Antiviral Screening : In vitro assays demonstrated that compounds structurally related to this compound inhibited viral replication by targeting proteolytic enzymes essential for viral maturation .

Data Tables

Propiedades

IUPAC Name |

2-cyclopropyl-4-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-4-12-8(6-2-3-6)7(5)9(10)11/h4,6H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGROXQRATKPFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.